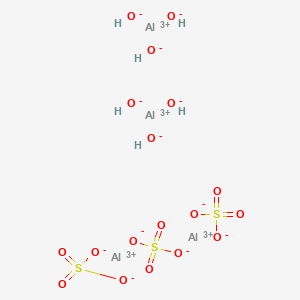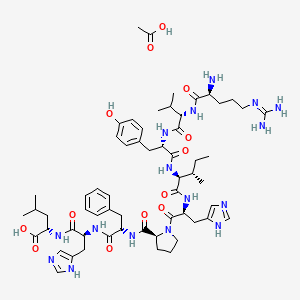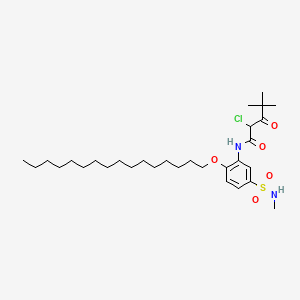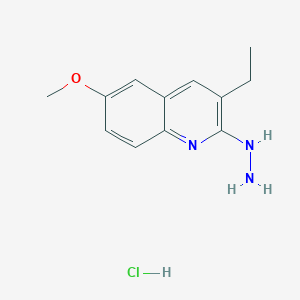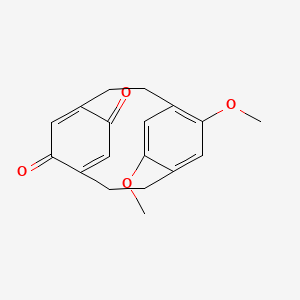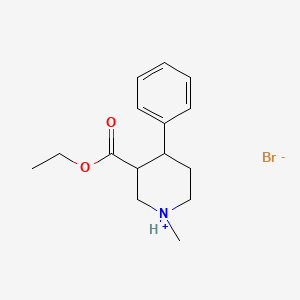
A-Aminoisobutyric acid hydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Aminoisobutyric acid hydroxamate, also known as 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, is a compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is a derivative of α-aminoisobutyric acid, a non-proteinogenic amino acid known for its unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A-Aminoisobutyric acid hydroxamate typically involves the reaction of α-aminoisobutyric acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This reaction is carried out under mild conditions, often at room temperature, to yield the desired hydroxamate.
Industrial Production Methods: Industrial production of hydroxamates, including this compound, can be achieved through continuous flow tubing reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamic acids with high yield and purity . The process involves optimizing flow rate, reactor volume, and temperature to enhance reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: A-Aminoisobutyric acid hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the hydroxamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
A-Aminoisobutyric acid hydroxamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of A-Aminoisobutyric acid hydroxamate involves its ability to chelate metal ions, particularly zinc, within the active sites of enzymes . This chelation inhibits the enzyme’s activity, leading to various biological effects. The compound’s hydroxamate group can coordinate with metal ions through different modes, such as monodentate or bidentate binding, depending on the nature of the enzyme and the surrounding environment .
Comparaison Avec Des Composés Similaires
2-Aminoisobutyric acid (α-aminoisobutyric acid): A non-proteinogenic amino acid with similar structural properties.
N-Hydroxyurea: Another hydroxamate known for its enzyme inhibitory activities.
Aliphatic and Aromatic Hydroxamates: Compounds like RCONHOH (R = Me, CF3, Ph) that exhibit similar zinc-binding properties.
Uniqueness: A-Aminoisobutyric acid hydroxamate stands out due to its specific structural features, such as the presence of both an amino and a hydroxamate group, which confer unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H8N2O4 |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
Clé InChI |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NO)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


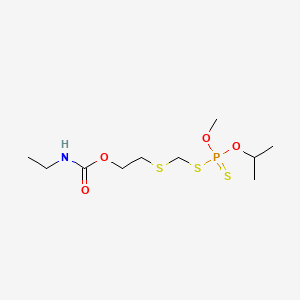

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
